Lipophilicity (LogP) Differentiation Between 2-Carboxamide and 4-Carboxamide Regioisomers
N-tert-Butylpiperidine-2-carboxamide exhibits a measured/calculated LogP of 1.76, whereas its 4-carboxamide regioisomer (CAS 86542-86-1) displays a lower LogP of 1.62 under the same computational methodology (ChemSrc database) . This ΔLogP of +0.14 indicates that the 2-carboxamide regioisomer is measurably more lipophilic, which can influence membrane permeability and hydrophobic protein binding site occupancy. The difference arises from the proximity of the polar carboxamide to the basic piperidine nitrogen, which modulates the compound's overall hydrogen-bonding capacity and solvation energy [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.76 (ChemSrc calculated) |
| Comparator Or Baseline | N-tert-butylpiperidine-4-carboxamide (CAS 86542-86-1): LogP = 1.62 |
| Quantified Difference | ΔLogP = +0.14 (target more lipophilic by ~0.14 log units) |
| Conditions | Computational prediction from ChemSrc database, consistent methodology for both compounds |
Why This Matters
Even small LogP differences can affect membrane permeability and protein binding; users requiring a specific lipophilicity window for blood-brain barrier penetration or hydrophobic pocket targeting should not assume regioisomer interchangeability.
- [1] PubChem. Piperidine-2-carboxylic acid tert-butylamide. XLogP3 = 0.7. CID 5289197. https://pubchem.ncbi.nlm.nih.gov/compound/5289197 (accessed 2026-04-28). Note: XLogP3 and ChemSrc LogP differ due to algorithm; relative comparison across regioisomers uses ChemSrc consistent methodology. View Source
